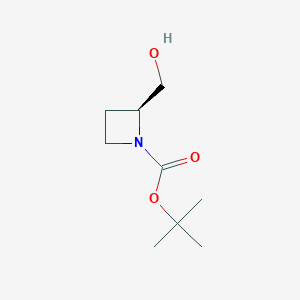
2-Acrylamido-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acrylamido-2-phenylacetic acid (APAA) is a synthetic compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in water and organic solvents. APAA has been widely used in scientific research due to its unique properties, including its ability to cross-link proteins and its high affinity for metal ions.
Wirkmechanismus
2-Acrylamido-2-phenylacetic acid works by forming covalent bonds between proteins, which can lead to the formation of protein aggregates. This can result in changes in protein structure and function, which can have both positive and negative effects. 2-Acrylamido-2-phenylacetic acid can also bind to metal ions, which can affect protein structure and function.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Acrylamido-2-phenylacetic acid can affect the activity of enzymes and alter protein-protein interactions. It has also been shown to affect the stability and folding of proteins. In addition, 2-Acrylamido-2-phenylacetic acid has been shown to have antimicrobial properties, which could have potential applications in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acrylamido-2-phenylacetic acid in lab experiments is its ability to cross-link proteins, which can be useful in studying protein interactions and protein structure. However, 2-Acrylamido-2-phenylacetic acid can also have non-specific effects on proteins, which can make it difficult to interpret results. In addition, 2-Acrylamido-2-phenylacetic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Acrylamido-2-phenylacetic acid. One area of interest is the development of new biomaterials using 2-Acrylamido-2-phenylacetic acid, which could have applications in tissue engineering and drug delivery. Another area of interest is the use of 2-Acrylamido-2-phenylacetic acid in the development of new antibiotics, due to its antimicrobial properties. Additionally, further research is needed to better understand the mechanisms behind 2-Acrylamido-2-phenylacetic acid's effects on protein structure and function.
Synthesemethoden
The most common method for synthesizing 2-Acrylamido-2-phenylacetic acid is through the reaction of acryloyl chloride with phenylglycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Acrylamido-2-phenylacetic acid has been extensively used in scientific research due to its ability to cross-link proteins. This property has been utilized in various fields, including biochemistry, biophysics, and cell biology. 2-Acrylamido-2-phenylacetic acid has also been used in the development of new biomaterials, such as hydrogels, which have potential applications in tissue engineering and drug delivery.
Eigenschaften
CAS-Nummer |
173947-32-5 |
|---|---|
Produktname |
2-Acrylamido-2-phenylacetic acid |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-phenyl-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CAPGRIWPEZQFOH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Synonyme |
Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



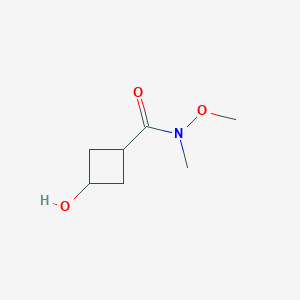

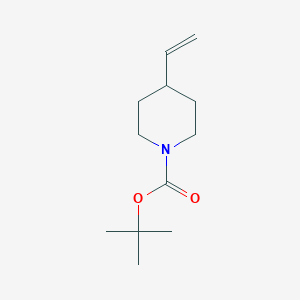


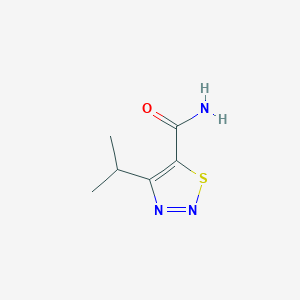
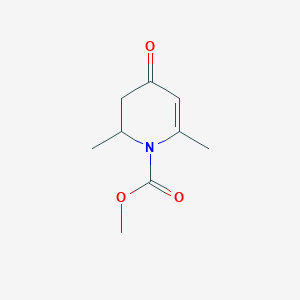
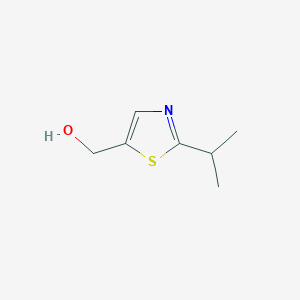
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
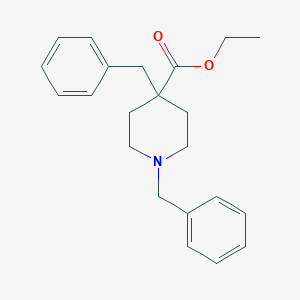

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
